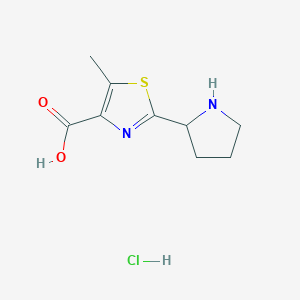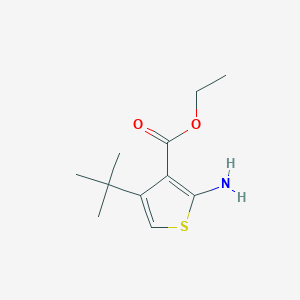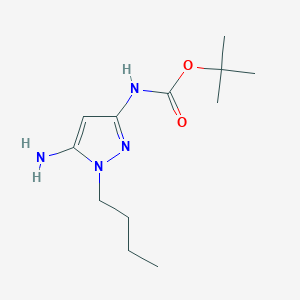
5-Methyl-2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid;hydrochloride is a chemical compound with the linear formula C8H13N2Cl1S1 . It is a solid substance . The product is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2S.ClH/c1-5-7(9(12)13)11-8(14-5)6-3-2-4-10-6;/h6,10H,2-4H2,1H3,(H,12,13);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 248.73 .Scientific Research Applications
Chemical Synthesis and Biological Applications
Heterocyclic Compounds and Sensing Applications
Heterocyclic compounds containing elements like nitrogen, sulfur, and oxygen are pivotal in organic chemistry and have a wide range of biological and medicinal applications. Compounds such as pyrimidine derivatives are utilized for sensing materials and have significant biological implications (Gitanjali Jindal & N. Kaur, 2021).
CNS Acting Drugs
Research identifies functional chemical groups capable of acting on the Central Nervous System (CNS). Heterocycles with nitrogen, sulfur, or oxygen might form a large class of organic compounds with potential CNS activity, highlighting the importance of such structures in developing therapeutic agents (S. Saganuwan, 2017).
Optoelectronic Materials
The review on quinazolines and pyrimidines emphasizes their significance in creating novel optoelectronic materials. Incorporating these structures into π-extended conjugated systems is valuable for fabricating materials for organic light-emitting diodes (OLEDs) and other electronic devices (G. Lipunova et al., 2018).
Environmental Impact and Safety
Parabens in Aquatic Environments
A review highlights the occurrence and behavior of parabens, including methylparaben and propylparaben, in aquatic environments. Despite their biodegradability, continuous introduction into the environment makes them ubiquitous in surface water and sediments, raising concerns about their environmental impact and necessitating further studies on their toxicity (Camille Haman et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-5-7(9(12)13)11-8(14-5)6-3-2-4-10-6;/h6,10H,2-4H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXKIAIFCIKWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2CCCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)

![2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone](/img/structure/B2528429.png)

![methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2528431.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)


![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)